Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate
Overview
Description
“Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate” is a chemical compound. It is a substituted 1H-indole .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H9NO4/c1-14-11(13)8-2-6-3-9-10(16-5-15-9)4-7(6)12-8/h2-4,12H,5H2,1H3
. This indicates that the compound has a molecular weight of 219.2 . Physical And Chemical Properties Analysis
“Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate” is a yellow solid .Scientific Research Applications
Role in Alkaloid Synthesis
Indole derivatives, such as Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential applications in the treatment of various disorders .
Anticancer Immunomodulators
This compound has been studied as a potential anticancer immunomodulator. It has been found to inhibit tryptophan dioxygenase, an enzyme that plays a crucial role in the immune response to cancer .
Inhibitor of Botulinum Neurotoxin
Research has shown that this compound can act as an inhibitor of botulinum neurotoxin, a protein produced by the bacterium Clostridium botulinum .
ITK Inhibitors
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate has been studied as a potential inhibitor of ITK (Interleukin-2-inducible T-cell Kinase), a protein that plays a key role in the immune response .
Antibacterial Agents
This compound has been explored for its potential as an antibacterial agent .
CB2 Cannabinoid Receptor Ligands
Research has indicated that this compound can act as a ligand for the CB2 cannabinoid receptor, a protein that plays a role in the immune system and in the regulation of pain and inflammation .
Inhibitors of Hepatitis C Virus NS5B Polymerase
This compound has been studied for its potential to inhibit the NS5B polymerase of the Hepatitis C virus, an enzyme that is essential for the replication of the virus .
Histamine H1-Blocking Activity
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate has been studied for its potential to block the activity of the histamine H1 receptor, a protein that plays a key role in the inflammatory response .
properties
IUPAC Name |
methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-14-11(13)8-2-6-3-9-10(16-5-15-9)4-7(6)12-8/h2-4,12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIFSOJGHOSHKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC3=C(C=C2N1)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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